Cycloheptanecarboxylic acid, 2-amino-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanecarboxylic acid, 2-amino-, trans- is an organic compound with the molecular formula C8H15NO2 It belongs to the class of amino acids and features a seven-membered cycloheptane ring with a carboxylic acid group and an amino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanecarboxylic acid, 2-amino-, trans- can be synthesized through several methods. One common method involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Another method includes the palladium-catalyzed hydrocarboxylation of cycloheptene .
Industrial Production Methods: In industrial settings, the production of cycloheptanecarboxylic acid, 2-amino-, trans- often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Cycloheptanecarboxylic acid, 2-amino-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alcohols, and amines under acidic or basic conditions.
Major Products:
Oxidation: Cycloheptanone, cycloheptanecarboxylic acid.
Reduction: Cycloheptanol.
Substitution: Amides, esters.
Scientific Research Applications
Cycloheptanecarboxylic acid, 2-amino-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cycloheptanecarboxylic acid, 2-amino-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A five-membered ring analog with similar chemical properties.
Cyclohexanecarboxylic acid: A six-membered ring analog used in similar applications.
Uniqueness: Cycloheptanecarboxylic acid, 2-amino-, trans- is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
CAS No. |
42418-84-8 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2R)-2-aminocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
QKYSUVFRBTZYIQ-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)N)C(=O)O |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.